N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline
CAS No.:
Cat. No.: VC13777168
Molecular Formula: C34H25N
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H25N |
|---|---|
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline |
| Standard InChI | InChI=1S/C34H25N/c1-3-10-25(11-4-1)29-20-23-34(33(24-29)27-12-5-2-6-13-27)35-30-21-18-28(19-22-30)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H |
| Standard InChI Key | REMCIXNSORACAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Introduction
Chemical Formula and Molecular Weight
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Chemical Formula: CHN
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Molecular Weight: Approximately 449.55 g/mol
Applications in Organic Electronics
Organic light-emitting diodes (OLEDs) rely on materials with high charge mobility and stability. Compounds like N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline are of interest due to their potential to enhance OLED performance by improving hole transport and stability.
Key Features for OLED Applications
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High Charge Mobility: Essential for efficient hole transport.
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Thermal Stability: Crucial for maintaining device performance over time.
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Chemical Stability: Important for preventing degradation under operating conditions.
Synthesis and Characterization
The synthesis of such complex organic compounds typically involves multi-step reactions involving aryl coupling reactions. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Synthesis Steps
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Starting Materials: Naphthalene derivatives and aniline derivatives.
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Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common.
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Purification: Column chromatography followed by recrystallization.
Research Findings and Data
While specific data on N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline is scarce, related compounds have shown promising results in OLED applications. For instance, compounds with similar structures have demonstrated high hole mobility and stability, which are critical for efficient OLED operation.
Comparative Data on Related Compounds
| Compound | Hole Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|
| VNPB | 10 | >200 |
| TPD | 10 | >150 |
Note: VNPB (N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine) and TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine) are commonly used hole-transporting materials in OLEDs.
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